Organic Solvent Solubility: o-TSA vs. p-TSA Direct Head-to-Head in Seven Solvents
In a direct head-to-head study measuring solubility by the isothermal saturation method across seven monosolvents (methanol, ethanol, n-propanol, isopropanol, n-butanol, acetonitrile, ethyl acetate) at 283.15–318.15 K under 101.3 kPa, o-toluenesulfonamide exhibited systematically and substantially lower solubility than p-toluenesulfonamide in every solvent tested [1]. At 318.15 K, the maximum mole fraction solubility of o-TSA was observed in ethyl acetate (0.07748), whereas p-TSA reached 0.1329 in ethyl acetate—a 1.72-fold difference. In acetonitrile at the same temperature, the divergence was even larger: o-TSA 0.07368 vs. p-TSA 0.1588, representing a 2.16-fold solubility advantage for the para isomer [1]. The dissolution process was confirmed as spontaneous for both compounds via standard Gibbs energy calculations, and the experimental data showed good correlation with the modified Apelblat model (RAD ≤ 0.87 × 10⁻²) [1].
| Evidence Dimension | Mole fraction solubility in organic solvents at 318.15 K |
|---|---|
| Target Compound Data | o-TSA: 0.07748 (ethyl acetate), 0.07368 (acetonitrile), 0.05790 (methanol), 0.04564 (ethanol), 0.04271 (n-propanol), 0.04142 (isopropanol), 0.03879 (n-butanol) |
| Comparator Or Baseline | p-TSA (CAS 70-55-3): 0.1329 (ethyl acetate), 0.1588 (acetonitrile), 0.1043 (methanol), 0.09142 (ethanol), 0.06888 (n-propanol), 0.05092 (isopropanol), 0.05645 (n-butanol) |
| Quantified Difference | p-TSA/o-TSA solubility ratio: 1.72 (ethyl acetate), 2.16 (acetonitrile), 1.80 (methanol); average ~1.7–2.2× higher for p-TSA across all solvents |
| Conditions | Isothermal saturation method; T = 283.15 to 318.15 K; P = 101.3 kPa; seven monosolvents; J. Chem. Eng. Data 2017 |
Why This Matters
Formulators selecting o-TSA over p-TSA or mixed isomers for controlled-release or crystallization-governed processes must account for these solubility differences—choosing the wrong isomer can alter solution-phase concentration by a factor of nearly 2×, directly impacting reaction stoichiometry, purification yield, and solvent consumption in industrial-scale processes.
- [1] Wu Y, Zhang X, Di Y, Kang Y, Bai L. Solubility and Mixing Thermodynamics Properties of p-Toluenesulfonamide and o-Toluenesulfonamide in Seven Monosolvents at Different Temperatures. J Chem Eng Data. 2017;62(11):4015-4026. doi:10.1021/acs.jced.7b00714 View Source
